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molecular formula C15H22N4O4 B2354586 Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate CAS No. 1067718-07-3

Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate

Cat. No. B2354586
M. Wt: 322.365
InChI Key: YOJSYAFBZQFPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07799806B2

Procedure details

To a solution of 4-chloro-3-nitro-pyridine (25.0 g, 157.69 mmol, 1.0 equiv; commercially available) and triethylamine (19.15 g, 189.23 mol, 1.2 equiv) in anhydrous DMF (100 mL) was added 4-amino-piperidine-1-carboxylic acid tert-butyl ester (31.58 g, 157.69 mmol, 1.0 equiv; commercially available), dissolved in anhydrous DMF (30 mL), and the reaction mixture stirred at rt for 15 h. The reaction mixture was poured into ice-cold water (1 L) and stirred for 2 h, allowed to settle for another 2 h and then filtered. The orange solid was washed with water and air-dried. The crude material was crystallized from ethyl acetate to obtain 43.7 g (86%) of the title compound. 1H NMR (400 MHz, DMSO): δ 1.41 (s, 9H), 1.48-1.56 (m, 2H), 1.88-1.90 (m, 2H), 2.93 (br s, 2H), 3.90-3.93 (m, 3H), 7.14 (d, J=6.3 HZ, 1H), 8.03 (d, J=7.9 Hz, 1H), 8.27 (s, J=6.2 Hz, 1H), 9.03 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
86%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].C(N(CC)CC)C.[C:18]([O:22][C:23]([N:25]1[CH2:30][CH2:29][CH:28]([NH2:31])[CH2:27][CH2:26]1)=[O:24])([CH3:21])([CH3:20])[CH3:19]>CN(C=O)C>[C:18]([O:22][C:23]([N:25]1[CH2:30][CH2:29][CH:28]([NH:31][C:2]2[CH:7]=[CH:6][N:5]=[CH:4][C:3]=2[N+:8]([O-:10])=[O:9])[CH2:27][CH2:26]1)=[O:24])([CH3:21])([CH3:19])[CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=NC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
19.15 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
ice
Quantity
1 L
Type
reactant
Smiles
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at rt for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
WAIT
Type
WAIT
Details
to settle for another 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The orange solid was washed with water
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
The crude material was crystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NC1=C(C=NC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 43.7 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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